4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further connected to an oxime group through a phenylethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the oxime linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-{[(1-Phenylethylidene)amino]oxy}benzoic acid.
Reduction: Formation of 4-{[(1-Phenylethyl)amino]oxy}benzaldehyde.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the oxime group may interact with metal ions or other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the oxime group and phenylethylidene linkage.
4-{[(1-Phenylethyl)amino]oxy}benzaldehyde: Similar structure but with a reduced oxime group.
4-Nitrobenzaldehyde: Contains a nitro group instead of the oxime group.
Uniqueness
4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde is unique due to its combination of an aldehyde group, an oxime group, and a phenylethylidene linkage.
Properties
CAS No. |
819076-94-3 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(1-phenylethylideneamino)oxybenzaldehyde |
InChI |
InChI=1S/C15H13NO2/c1-12(14-5-3-2-4-6-14)16-18-15-9-7-13(11-17)8-10-15/h2-11H,1H3 |
InChI Key |
WNDYVIUFQZEZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.